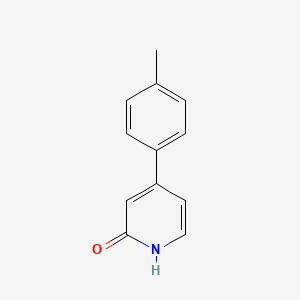

2-Hydroxy-4-(4-methylphenyl)pyridine

Vue d'ensemble

Description

2-Hydroxy-4-(4-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound features a hydroxyl group at the second position and a 4-methylphenyl group at the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or dimethylformamide to yield the desired product

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and reduce the reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-(4-methylphenyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-keto-4-(4-methylphenyl)pyridine, while reduction can produce 2-amino-4-(4-methylphenyl)pyridine.

Applications De Recherche Scientifique

Chemical Synthesis

2-Hydroxy-4-(4-methylphenyl)pyridine is primarily used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. Key reactions include:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield derivatives with different functional groups.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at different positions on the pyridine ring.

These reactions are essential for creating diverse chemical products that can be used in pharmaceuticals, agrochemicals, and materials science.

Biological Activities

Research has indicated that this compound exhibits potential biological activities , making it a subject of interest in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, which could lead to the development of new antibiotics .

- Anticancer Potential : The compound has been evaluated for its cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For example, modifications of similar pyridine compounds have demonstrated efficacy against prostate and colorectal cancer cells .

- PD-L1 Inhibition : Recent research has focused on designing derivatives of this compound as inhibitors of PD-L1, a protein involved in immune evasion by tumors. These derivatives have shown promising results in disrupting the PD-1/PD-L1 complex, which is critical for cancer immunotherapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a scaffold for drug development:

- Drug Design : The compound's structural features allow it to be modified to enhance its pharmacological properties. For instance, substituents can be added to improve binding affinity to biological targets or to increase solubility and bioavailability .

- Therapeutic Applications : Due to its interactions with biological molecules, it is being explored for its potential application in treating various diseases, including cancer and infectious diseases.

Industrial Applications

In industry, this compound is utilized for developing materials with specific properties:

- Polymer Production : The compound's reactivity allows it to be incorporated into polymers and coatings, enhancing their performance characteristics such as durability and resistance to degradation.

- Material Science : Its unique chemical properties make it suitable for creating advanced materials used in electronics and other high-tech applications.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives based on this compound exhibited significant cytotoxicity against human cancer cell lines (PC3, A549). The mechanism involved disruption of cellular processes critical for tumor growth .

- PD-L1 Inhibition : Research involving modifications of this compound showed that it could effectively inhibit PD-L1 activity, suggesting its potential use in cancer immunotherapy. The binding affinities were comparable to existing PD-L1 inhibitors .

- Material Development : In industrial applications, the incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability, showcasing its utility beyond pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-(4-methylphenyl)pyridine involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-4-methylpyridine: Similar structure but lacks the 4-methylphenyl group.

4-Methyl-2-pyridone: Similar structure but with a different functional group at the second position.

2-Amino-4-methylpyridine: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

2-Hydroxy-4-(4-methylphenyl)pyridine is unique due to the presence of both a hydroxyl group and a 4-methylphenyl group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds.

Activité Biologique

2-Hydroxy-4-(4-methylphenyl)pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its hydroxyl and methyl substituents on the pyridine ring, which contribute to its biological activity. The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate electrophiles under controlled conditions to ensure high yields and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant potential as a small molecular inhibitor targeting PD-L1, a critical checkpoint in cancer immunotherapy. In vitro assays demonstrated that this compound can disrupt the PD-1/PD-L1 interaction, which is essential for T-cell activation against tumors. The half-maximal inhibitory concentration (IC50) values were reported to be comparable to established PD-L1 antagonists, with values around 2.01 nM .

2. Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. It has shown promising results against various Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial activity .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit COX-2 activity, suggesting a potential pathway for reducing inflammation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- PD-L1 Inhibition : The compound binds to PD-L1 with a dissociation constant (Kd) around 27 nM, effectively blocking the PD-1 receptor on T-cells from interacting with PD-L1 on tumor cells, thus enhancing T-cell mediated immune responses against cancer .

- Antimicrobial Mechanism : The exact mechanism of action against bacteria involves disruption of cellular processes essential for bacterial survival, potentially through interference with cell wall synthesis or protein synthesis pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

- Cancer Immunotherapy Trials : In preclinical models, treatment with this compound led to significant tumor regression in mice bearing human tumor xenografts, emphasizing its potential as an adjunct therapy in cancer treatment .

- Antimicrobial Efficacy Testing : Laboratory tests demonstrated complete bacterial death within hours when exposed to sub-MIC concentrations of the compound, showcasing its rapid action against pathogens like S. aureus and E. coli .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target | IC50/Kd Values | Observations |

|---|---|---|---|

| Anticancer | PD-L1 | IC50: 2.01 nM | Effective in disrupting PD-1/PD-L1 binding |

| Antimicrobial | S. aureus | MIC: 0.0039 mg/mL | Complete death within 8 hours |

| E. coli | MIC: 0.025 mg/mL | Rapid action against Gram-negative bacteria | |

| Anti-inflammatory | COX-2 | Not specified | Potential inhibition noted in related compounds |

Propriétés

IUPAC Name |

4-(4-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(14)8-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYYXLALWFAAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671754 | |

| Record name | 4-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-79-7 | |

| Record name | 4-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.